molecular formula C17H28N2O6 B5066664 oxalic acid;N'-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine

oxalic acid;N'-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine

Cat. No.: B5066664
M. Wt: 356.4 g/mol
InChI Key: QZIXDNVKUMFLRS-UHFFFAOYSA-N
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Description

Oxalic acid;N’-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is a complex organic compound that combines the properties of oxalic acid and a diamine derivativeIt is a white crystalline solid that forms a colorless solution in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N’-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps. The initial step often includes the preparation of the diamine derivative through a reaction between ethylenediamine and 3-propan-2-ylphenol in the presence of a suitable catalyst. This is followed by the introduction of ethoxyethyl groups through an etherification reaction. Finally, the compound is combined with oxalic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N’-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The phenoxy and ethoxyethyl groups can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

Scientific Research Applications

Oxalic acid;N’-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of oxalic acid;N’-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites and altering the activity of target molecules. This modulation can lead to various physiological effects, making it a compound of interest in pharmacology and biochemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diamine derivatives and oxalic acid-based molecules, such as:

  • N,N’-bis(2-hydroxyethyl)oxamide
  • N,N’-bis(2-ethoxyethyl)oxamide
  • N,N’-bis(2-phenoxyethyl)oxamide

Uniqueness

The uniqueness of oxalic acid;N’-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine lies in its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

oxalic acid;N'-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2.C2H2O4/c1-13(2)14-4-3-5-15(12-14)19-11-10-18-9-8-17-7-6-16;3-1(4)2(5)6/h3-5,12-13,17H,6-11,16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIXDNVKUMFLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCOCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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